molecular formula C18H16BrClFNOS B2894059 (5-Bromo-2-chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 2034303-49-4

(5-Bromo-2-chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2894059
CAS No.: 2034303-49-4
M. Wt: 428.74
InChI Key: QOTVDGSCLHRWBD-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone is a synthetic heterocyclic compound intended for research applications. As a thiazepane-containing methanone derivative, it features a complex structure incorporating bromo, chloro, and fluoro substituents, which may be of significant interest in early-stage discovery research and method development. This chemical is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. Specific data regarding this compound's applications, mechanism of action, and research value is not currently available in public sources. Investigations into its potential are considered preliminary.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClFNOS/c19-12-5-6-15(20)14(11-12)18(23)22-8-7-17(24-10-9-22)13-3-1-2-4-16(13)21/h1-6,11,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTVDGSCLHRWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,4-Thiazepan Cores

a. (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone (CAS 1705508-19-5)
  • Molecular Formula : C₁₆H₁₇FN₂OS₂
  • Molecular Weight : 336.5 g/mol
  • Key Features :
    • Retains the 1,4-thiazepan ring and 2-fluorophenyl substituent.
    • Replaces the bromo-chlorophenyl group with a 4-methylthiazol-5-yl moiety.
  • Lower molecular weight (336.5 vs. 432.5) may enhance bioavailability but reduce target affinity due to fewer halogen interactions.
b. Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone (CAS 2034304-31-7)
  • Molecular Formula : C₁₉H₁₇ClN₂O₃S₂
  • Molecular Weight : 420.9 g/mol
  • Key Features :
    • Incorporates a sulfone group (1,1-dioxido) on the thiazepan ring and a benzo[d]thiazole substituent.
    • Substitutes 2-fluorophenyl with 2-chlorophenyl.
  • Implications :
    • The sulfone group increases polarity, likely enhancing aqueous solubility but reducing blood-brain barrier penetration.
    • The benzo[d]thiazole moiety provides a rigid planar structure, which may improve binding to flat enzymatic pockets.

Analogues with Halogenated Aromatic Substituents

a. JWH-307 and JWH-368
  • Structures: JWH-307: (5-(2-Fluorophenyl)-1-pentylpyrrol-3-yl)-naphthalen-1-yl-methanone. JWH-368: [5-(3-Fluorophenyl)-1-pentylpyrrol-3-yl]-1-naphthalenyl-methanone.
  • Comparison: Both feature naphthalenyl-methanone and fluorophenyl groups but use pyrrole instead of thiazepan.
b. BRAF/HDAC Dual Inhibitors (e.g., Compound 14f-j)
  • Structures : Thiazole-based compounds with 2,6-difluorophenylsulfonamido and pyrimidinyl groups.
  • Key Data :
    • Synthetic yields range from 54% (14h) to 70% (14g), suggesting moderate reactivity.
    • Thiazole rings (5-membered) confer rigidity, whereas the target’s thiazepan (7-membered) offers conformational flexibility.
  • Implications :
    • Thiazepan’s flexibility may allow better adaptation to enzyme active sites, though at the cost of synthetic complexity.

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters
Parameter Target Compound Compound Compound
Molecular Weight (g/mol) 432.5 336.5 420.9
Halogen Substituents Br, Cl, F F Cl
Heterocycle 1,4-Thiazepan 1,4-Thiazepan 1,4-Thiazepan (sulfone)
Aromatic Group Bromo-chlorophenyl Methylthiazole Benzo[d]thiazole
Polarity Moderate (lipophilic) Moderate High (sulfone)
Steric and Electronic Effects :
  • The 5-bromo-2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce metabolic degradation compared to non-halogenated analogues.
  • Cyclohexyl/cyclopentyl methanones (e.g., in ) show steric hindrance alters spectroscopic profiles, suggesting similar substituents in the target compound could influence analytical detection methods.

Research Findings and Hypothetical Implications

  • Binding Affinity: Methanone derivatives in docking studies exhibit binding energies ranging from -3.6 to -8.1 kcal/mol (e.g., -6.7 for methanone in 1bhs) .
  • Synthetic Feasibility : ’s yields (54–70%) for thiazole analogues suggest the target’s synthesis may face challenges due to bulky substituents, though this remains speculative without direct data.
  • Therapeutic Potential: The structural similarity to BRAF/HDAC inhibitors implies possible kinase inhibition activity, warranting further enzymatic assays.

Preparation Methods

Acyl Chloride Formation

The synthesis begins with the conversion of 5-bromo-2-chlorobenzoic acid to its corresponding acyl chloride. This step is critical for subsequent coupling reactions:

Procedure

  • Reactant : 5-Bromo-2-chlorobenzoic acid (1.0 equiv)
  • Reagent : Thionyl chloride (1.1–1.5 equiv)
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions : Reflux at 50–70°C for 4–6 hours under nitrogen.

Key Data

  • Yield : >95% (isolated as a crude product)
  • Monitoring : Reaction completion confirmed via HPLC.

Synthesis of 7-(2-Fluorophenyl)-1,4-thiazepane

Cyclization Strategy

The 1,4-thiazepane ring is constructed via a Lewis acid-catalyzed cyclization involving a diamine and a sulfur-containing precursor. A plausible route involves:

Reactants

  • 2-Fluorophenyl glycidyl ether : Introduces the 2-fluorophenyl group.
  • Cysteamine hydrochloride : Provides the sulfur and amine functionalities.

Procedure

  • Epoxide ring-opening : 2-Fluorophenyl glycidyl ether reacts with cysteamine hydrochloride in ethanol at 60°C for 12 hours.
  • Cyclization : The intermediate undergoes intramolecular nucleophilic attack in the presence of AlCl₃ (1.2 equiv) at 80°C for 24 hours.

Key Data

  • Yield : 65–70%
  • Purity : >90% (HPLC)

Friedel-Crafts Acylation Coupling

Reaction Optimization

The final coupling step employs Friedel-Crafts acylation to attach the (5-bromo-2-chlorophenyl)methanone group to the 7-(2-fluorophenyl)-1,4-thiazepane:

Procedure

  • Reactants :
    • 5-Bromo-2-chlorobenzoyl chloride (1.0 equiv)
    • 7-(2-Fluorophenyl)-1,4-thiazepane (1.1 equiv)
  • Catalyst : Aluminum chloride (AlCl₃, 1.25 equiv)
  • Solvent : Anhydrous dichloromethane
  • Conditions :
    • Cool to −10°C, add AlCl₃ gradually.
    • Stir at 0–10°C for 2 hours, then reflux at 70°C for 16–20 hours.

Key Data

  • Yield : 55–60%
  • Purity : 98.5% (HPLC, after recrystallization).

Workup and Purification

  • Quenching : Add water (50 mL) to the reaction mixture at 25°C.
  • Extraction : Partition with DCM (2 × 500 mL), wash with brine, dry over Na₂SO₄.
  • Recrystallization : Use ethanol or ethyl acetate to isolate the product as a light-yellow solid.

Alternative Synthetic Routes

One-Pot Synthesis

A modified one-pot approach eliminates intermediate isolation:

  • Perform acyl chloride formation and Friedel-Crafts acylation sequentially in the same reactor.
  • Advantages : Reduced solvent use and higher throughput.

Limitations : Requires precise stoichiometric control to avoid side reactions.

Critical Analysis of Methodologies

Parameter Friedel-Crafts Route One-Pot Synthesis
Yield 55–60% 50–55%
Purity 98.5% 97%
Catalyst Consumption High (AlCl₃) Moderate
Solvent Recovery Challenging Efficient

Key Findings :

  • The Friedel-Crafts method offers superior purity but requires rigorous catalyst removal.
  • One-pot synthesis reduces costs but sacrifices yield.

Q & A

Q. What are the key considerations for synthesizing (5-Bromo-2-chlorophenyl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone?

Synthesis typically involves multi-step organic reactions, such as coupling halogenated aromatic precursors with thiazepane derivatives. Critical factors include:

  • Temperature control : Exothermic reactions (e.g., Friedel-Crafts acylation) require gradual addition of reagents to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazepane ring formation .
  • Catalysts : Lewis acids like AlCl₃ may be used for ketone formation, but stoichiometry must balance reactivity and byproduct formation .
  • Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .

Q. How can researchers characterize the molecular structure of this compound?

Structural elucidation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry in the thiazepane ring .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₉H₁₅BrClFNO₂S) and detects isotopic patterns for bromine/chlorine .
  • X-ray crystallography : Resolves bond angles and crystal packing, critical for understanding solid-state interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in activity (e.g., receptor binding vs. enzyme inhibition) may arise from:

  • Structural analogs : Compare substituent effects (e.g., 4-methoxy vs. 4-ethoxy phenyl groups) using SAR tables (Table 1) .
  • Assay conditions : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations in targets like GPCRs or kinases .

Table 1 : Substituent Effects on Biological Activity

Substituent (R)IC₅₀ (µM)Target ReceptorReference
4-Methoxy0.12Serotonin 5-HT₂A
4-Ethoxy0.45Dopamine D₂

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve aqueous solubility while retaining target affinity .
  • Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., thiazepane ring oxidation) .
  • Prodrug strategies : Mask reactive ketones with ester prodrugs to enhance oral bioavailability .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Silence putative targets (e.g., kinases) to confirm on-/off-target effects .
  • Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis, inflammation) in treated vs. control samples .
  • In vivo imaging : Radiolabel the compound (e.g., ¹⁸F isotope) for PET/CT tracking in rodent models .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points in triplicate experiments .

Q. How can researchers address low reproducibility in synthetic yields?

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) .
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time .

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